molecular formula C18H13ClN4O4 B15015748 4-Amino-N'-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide

4-Amino-N'-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide

Cat. No.: B15015748
M. Wt: 384.8 g/mol
InChI Key: ARQAMMMBYUOZCG-UFFVCSGVSA-N
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Description

4-Amino-N’-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide is a complex organic compound that features a furan ring substituted with a 2-chloro-4-nitrophenyl group and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N’-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide typically involves a multi-step processThe final step involves the condensation of the furan derivative with benzohydrazide under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N’-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the chloro position .

Scientific Research Applications

4-Amino-N’-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N’-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and benzohydrazides with different substituents. Examples include:

Uniqueness

What sets 4-Amino-N’-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C18H13ClN4O4

Molecular Weight

384.8 g/mol

IUPAC Name

4-amino-N-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]benzamide

InChI

InChI=1S/C18H13ClN4O4/c19-16-9-13(23(25)26)5-7-15(16)17-8-6-14(27-17)10-21-22-18(24)11-1-3-12(20)4-2-11/h1-10H,20H2,(H,22,24)/b21-10+

InChI Key

ARQAMMMBYUOZCG-UFFVCSGVSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N

Origin of Product

United States

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